Tyr-pro-otbu Tyr-pro-otbu
Brand Name: Vulcanchem
CAS No.: 84552-63-6
VCID: VC11666444
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1
SMILES: CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

Tyr-pro-otbu

CAS No.: 84552-63-6

Cat. No.: VC11666444

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Tyr-pro-otbu - 84552-63-6

Specification

CAS No. 84552-63-6
Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name tert-butyl (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)15-5-4-10-20(15)16(22)14(19)11-12-6-8-13(21)9-7-12/h6-9,14-15,21H,4-5,10-11,19H2,1-3H3/t14-,15-/m0/s1
Standard InChI Key AYENTTBACYFCMH-GJZGRUSLSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N
SMILES CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N
Canonical SMILES CC(C)(C)OC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Introduction

Chemical Identity and Structural Properties

Tyr-Pro-OtBu is a dipeptide derivative comprising tyrosine (Tyr) and proline (Pro) residues, with protective groups ensuring stability during synthetic processes. The tert-butyl (tBu) group shields the carboxylic acid moiety of proline, while the amino terminus of tyrosine is typically protected by a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group in SPPS workflows .

Molecular Characteristics

  • Molecular Formula: C23H34N2O6C_{23}H_{34}N_2O_6 (inferred from analogous structures ).

  • Molecular Weight: ~434.5 g/mol.

  • Protective Groups:

    • OtBu: tert-butyl ester on proline’s C-terminal.

    • Fmoc/Boc: Common N-terminal protections for tyrosine .

The tert-butyl group’s steric bulk prevents undesired side-chain interactions during peptide elongation, a feature critical for synthesizing peptides with repetitive sequences (e.g., amyloid-β fragments) .

Synthetic Applications in Solid-Phase Peptide Synthesis

Role in Resin Attachment

Tyr-Pro-OtBu is frequently anchored to resins such as 2-chlorotrityl chloride resin to initiate SPPS. A patent (WO2013098802A2) details its attachment via the tyrosine side chain, enabling stepwise elongation of peptides like adrenocorticotropic hormone (ACTH 1-24) and bivalirudin . Key steps include:

  • Resin Activation: 2-chlorotrityl chloride resin reacts with Tyr-Pro-OtBu in dichloromethane (DCM) with diisopropylethylamine (DIPEA).

  • Loading Efficiency: Reported resin loading reaches 0.64 mmol/g, ensuring high yield in subsequent couplings .

Case Study: ACTH 1-24 Synthesis

Using Tyr-Pro-OtBu-bound resin, ACTH 1-24 was synthesized through fragment condensation:

  • Stepwise Assembly: Fmoc-amino acids were added sequentially, followed by deprotection with piperidine.

  • Fragment Condensation: Partially protected fragments (e.g., residues 1–10 and 11–24) were coupled on-resin, minimizing purification challenges .

Advantages Over Unprotected Dipeptides

Enhanced Stability

The OtBu group mitigates aspartimide formation and racemization, common issues in proline-rich sequences . For example, in bivalirudin synthesis, Tyr-Pro-OtBu’s stability allowed a 92% crude peptide purity, surpassing unprotected analogs .

Compatibility with Orthogonal Protecting Groups

Tyr-Pro-OtBu integrates seamlessly with:

  • Boc: For temporary N-terminal protection.

  • Trt (Trityl): For side-chain protection of serine or threonine .
    This orthogonality enables synthesis of multifunctional peptides like exenatide, a glucagon-like peptide-1 analog .

Research Findings and Therapeutic Implications

Peptide Cyclization Strategies

A Frontiers study leveraged Tyr-Pro-OtBu analogs to synthesize head-to-side-chain cyclodepsipeptides. By activating the tert-butyl-protected carboxyl group with p-nitrophenyl chloroformate, researchers achieved intramolecular esterification, yielding cyclodepsipeptides with >85% efficiency .

Industrial and Academic Use Cases

Large-Scale Production

Patent data reveal scalable methods for Tyr-Pro-OtBu-bound resins:

  • Reaction Scale: Up to 50 mmol of Fmoc-Tyr-Pro-OtBu dissolved in 0.5 L DCM.

  • Yield: 44.5 g resin with 0.64 mmol/g loading .

Comparative Analysis with Boc-Tyr-OtBu

Unlike Boc-Tyr-OtBu (PubChem CID 15512828), which protects tyrosine’s amino group, Tyr-Pro-OtBu focuses on C-terminal proline protection. This distinction is critical for synthesizing C-terminally modified peptides .

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